molecular formula C4H8O2S B8013738 Methylsulfonylcyclopropane

Methylsulfonylcyclopropane

Cat. No.: B8013738
M. Wt: 120.17 g/mol
InChI Key: TYKALBWEPNHUGZ-UHFFFAOYSA-N
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Description

Methylsulfonylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a methylsulfonyl group. Cyclopropane derivatives are known for their unique structural properties and reactivity, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylsulfonylcyclopropane typically involves the cyclopropanation of alkenes using sulfonyl-substituted carbenes. One common method is the reaction of alkenes with diazomethane in the presence of a sulfonyl chloride, which generates the desired cyclopropane ring with a methylsulfonyl group attached .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced catalytic systems to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methylsulfonylcyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylsulfonylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of methylsulfonylcyclopropane involves its interaction with various molecular targets. The cyclopropane ring imparts conformational rigidity to the molecule, which can influence its binding to enzymes or receptors. The methylsulfonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylsulfonylcyclopropane is unique due to the presence of both a methyl and a sulfonyl group on the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Biological Activity

Methylsulfonylcyclopropane, a compound characterized by its three-membered ring structure and sulfonyl group, has garnered attention in recent years due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings associated with this compound, supported by data tables and case studies.

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. The compound acts as an inhibitor or modulator , influencing metabolic pathways and receptor activities. For instance, it has been shown to inhibit certain enzymes involved in metabolic processes, thereby leading to potential therapeutic effects in various diseases.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Cyclopropane derivatives, including this compound, have demonstrated significant antibacterial properties. Research indicates that certain derivatives can inhibit bacterial growth more effectively than traditional antibiotics .
  • Antitumor Effects : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. The mechanism involves the modulation of cell signaling pathways that control cell death and survival .
  • Neurochemical Properties : The compound has been implicated in neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeEffectivenessMechanism of ActionReference
AntibacterialHighInhibition of bacterial enzyme activity
AntitumorModerateInduction of apoptosis in cancer cells
NeuroprotectiveModerateModulation of neurotransmitter systems
Enzyme InhibitionVariableCompetitive inhibition of specific enzymes

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound derivatives, it was found that certain compounds exhibited up to four times the antibacterial activity compared to conventional antibiotics. The mechanism was attributed to the inhibition of key bacterial enzymes that are crucial for cell wall synthesis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclopropanation reactions using sulfonyl precursors. The structural modifications on the cyclopropane ring significantly influence its biological activity. For instance, variations in substituents on the ring can enhance or diminish its inhibitory effects on specific enzymes .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on ActivityComments
MethylIncreased potencyEnhances enzyme binding
EthylModerate potencyReduces steric hindrance
PhenylVariableDepends on electronic effects

Properties

IUPAC Name

methylsulfonylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-7(5,6)4-2-3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKALBWEPNHUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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